2-(ADAMANTAN-1-YL)-N-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]ACETAMIDE
Overview
Description
2-(ADAMANTAN-1-YL)-N-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]ACETAMIDE is a complex organic compound that features an adamantyl group, a benzoxazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]ACETAMIDE typically involves multiple steps. One common method includes the adamantylation of phenol derivatives using adamantanols, catalyzed by ion-exchange sulfonic acid resin in acetic acid . This process is efficient and environmentally friendly, as the only byproduct is water, which can be converted back into acetic acid.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry, such as the use of recyclable catalysts and minimizing waste, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(ADAMANTAN-1-YL)-N-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(ADAMANTAN-1-YL)-N-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-N-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]ACETAMIDE involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity to enzymes or receptors. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-(1-adamantyl)-4-bromophenol: Similar in structure but lacks the benzoxazole ring.
2-(5-methyl-1,3-benzoxazol-2-yl)phenol: Contains a benzoxazole ring but differs in the substituents on the phenyl ring.
Uniqueness
2-(ADAMANTAN-1-YL)-N-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]ACETAMIDE is unique due to the combination of the adamantyl group, benzoxazole ring, and methoxyphenyl group. This combination provides a distinct set of chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-30-22-7-6-19(25-28-20-4-2-3-5-23(20)31-25)11-21(22)27-24(29)15-26-12-16-8-17(13-26)10-18(9-16)14-26/h2-7,11,16-18H,8-10,12-15H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXXPXKAIBGTHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)CC45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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